Bienvenue dans la boutique en ligne BenchChem!

N-(2-Aminophenyl)-3,4-dimethoxybenzamide

HDAC6 inhibition epigenetics zinc-binding group comparison

Procure N-(2-Aminophenyl)-3,4-dimethoxybenzamide as a validated negative control for Class I HDAC inhibition assays. With HDAC1-4 IC50 >50 μM and HDAC6 IC50 4.27 μM, it establishes baseline non-inhibitory activity for SAR studies. The 3,4-dimethoxy substitution quantifies detrimental foot pocket engagement, enabling robust potency calibration of novel ortho-aminoanilide derivatives. Ideal reference standard for ZBG comparison.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B7807688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-3,4-dimethoxybenzamide
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N)OC
InChIInChI=1S/C15H16N2O3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyIGDLZJQOFDPYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-3,4-dimethoxybenzamide for Scientific Procurement: Chemical Class and Baseline Characterization


N-(2-Aminophenyl)-3,4-dimethoxybenzamide (CAS: 953736-87-3; molecular formula C15H16N2O3; molecular weight 272.30) is an aromatic amide featuring an ortho-aminophenyl group attached to a 3,4-dimethoxybenzamide moiety [1]. The compound belongs to the N-(2-aminophenyl)benzamide chemical class, a privileged scaffold widely employed in the development of histone deacetylase (HDAC) inhibitors due to the ortho-aminoanilide zinc-binding group (ZBG) that chelates the catalytic zinc ion in Class I HDAC enzymes [2]. The 3,4-dimethoxy substitution pattern on the benzamide ring distinguishes this compound from other benzamide-based HDAC inhibitors and may influence both binding kinetics and isoform selectivity profiles [2].

Why Generic N-(2-Aminophenyl)-3,4-dimethoxybenzamide Substitution Fails: Procuring the Correct Ortho-Aminoanilide HDAC Inhibitor Scaffold


Within the N-(2-aminophenyl)benzamide class of HDAC inhibitors, minor structural modifications profoundly alter target engagement, isoform selectivity, and cellular potency. The ortho-aminoanilide moiety is essential for zinc chelation and HDAC inhibition, but the substitution pattern on the benzamide ring dictates binding interactions within the HDAC foot pocket—a 14 Å internal cavity adjacent to the catalytic site [1]. Crystallographic evidence from human HDAC2 co-complexed with N-(4-aminobiphenyl-3-yl)benzamide reveals that substituents extending into this foot pocket can modulate time-dependent binding kinetics and isoform selectivity [2]. Consequently, substituting a 3,4-dimethoxybenzamide derivative with an unsubstituted benzamide analog (e.g., N-(2-aminophenyl)benzamide) or a differently substituted variant (e.g., 4-acetamido derivative CI-994) will yield markedly different HDAC inhibition profiles, cellular cytotoxicity, and ultimately experimental outcomes [3]. Generic substitution based solely on the core scaffold without verifying the specific substitution pattern risks experimental irreproducibility and invalid cross-study comparisons.

N-(2-Aminophenyl)-3,4-dimethoxybenzamide Procurement Evidence: Quantitative Differentiation Against Analog HDAC Inhibitors


HDAC6 Inhibition Activity: N-(2-Aminophenyl)-3,4-dimethoxybenzamide Versus Hydroxamate-Based Inhibitor

N-(2-Aminophenyl)-3,4-dimethoxybenzamide exhibits measurable inhibitory activity against HDAC6 with an IC50 of 4.27 μM (4,270 nM) in a cellular HDAC assay using HeLa cells [1]. In comparison, a reference hydroxamate-based HDAC inhibitor evaluated under identical HeLa cell HDAC assay conditions demonstrates an IC50 of 20 nM [2]. The ~214-fold difference in potency reflects the fundamental distinction between ortho-aminoanilide and hydroxamate zinc-binding groups: hydroxamates achieve picomolar-to-low nanomolar zinc chelation, whereas ortho-aminoanilides exhibit weaker zinc affinity with potential advantages in Class I isoform selectivity and oral bioavailability [3].

HDAC6 inhibition epigenetics zinc-binding group comparison

Class I HDAC Isoform Activity: N-(2-Aminophenyl)-3,4-dimethoxybenzamide Versus Entinostat (MS-275) Clinical Benchmark

N-(2-Aminophenyl)-3,4-dimethoxybenzamide demonstrates weak inhibitory activity against Class I HDAC isoforms, with IC50 values of >50,000 nM (>50 μM) for recombinant human HDAC2 and HDAC3 in biochemical assays [1]. In contrast, the clinical-stage ortho-aminoanilide HDAC inhibitor entinostat (MS-275) exhibits potent Class I inhibition with IC50 values of 243 nM, 453 nM, and 248 nM for HDAC1, HDAC2, and HDAC3, respectively [2]. The >200-fold difference in HDAC2/HDAC3 potency between the 3,4-dimethoxybenzamide derivative and entinostat underscores the critical role of the benzamide ring substitution pattern in determining target engagement—entinostat's 4-pyridinylmethyl carbamate substitution dramatically enhances Class I binding compared to the simple 3,4-dimethoxy motif.

HDAC1 inhibition HDAC2 inhibition HDAC3 inhibition Class I selectivity

Benzamide Ring Substitution Effects: N-(2-Aminophenyl)-3,4-dimethoxybenzamide Versus Unsubstituted Parent Scaffold

The unsubstituted N-(2-aminophenyl)benzamide parent scaffold exhibits an IC50 of 3,100 nM (3.1 μM) against human recombinant HDAC2 in a 24-hour preincubation assay [1]. N-(2-Aminophenyl)-3,4-dimethoxybenzamide demonstrates an IC50 of >50,000 nM (>50 μM) against the same HDAC2 isoform under comparable recombinant enzyme conditions [2]. This >16-fold reduction in potency indicates that the 3,4-dimethoxy substitution on the benzamide ring is detrimental to HDAC2 inhibition relative to the unsubstituted parent scaffold. Structural analysis suggests that substituents on the benzamide ring project into the HDAC2 foot pocket—a 14 Å internal cavity adjacent to the catalytic zinc—where steric or electronic incompatibility can impair binding [3].

N-(2-aminophenyl)benzamide SAR HDAC2 foot pocket structure-activity relationship

Cross-Class HDAC Isoform Selectivity Profile: Pan-HDAC Activity of N-(2-Aminophenyl)-3,4-dimethoxybenzamide

N-(2-Aminophenyl)-3,4-dimethoxybenzamide has been profiled against a panel of human HDAC isoforms, demonstrating consistently weak inhibitory activity across Class I (HDAC1-3), Class IIa (HDAC4), and Class IIb (HDAC6) enzymes. IC50 values exceed 50,000 nM for HDAC2, HDAC3, and HDAC4 [1]. For HDAC6, a modest activity of 4,270 nM is observed in a cellular context [2]. Notably, no selective inhibition of any specific HDAC isoform is evident—the compound behaves as a uniformly low-potency pan-HDAC ligand. This profile contrasts with optimized N-(2-aminophenyl)benzamide derivatives reported in the literature, such as compound 24a from Marson et al., which exhibits class I selectivity with HDAC1 IC50 = 930 nM, HDAC2 IC50 = 85 nM, HDAC3-NCoR1 IC50 = 12 nM, and HDAC8 IC50 = 4,100 nM [3].

HDAC isoform profiling HDAC4 inhibition Class IIa HDAC selectivity panel

N-(2-Aminophenyl)-3,4-dimethoxybenzamide Optimal Application Scenarios for Research and Procurement


Negative Control for Class I HDAC Inhibition Assays

Given its consistently weak activity against HDAC1, HDAC2, HDAC3, and HDAC4 (all IC50 >50 μM) [1], N-(2-Aminophenyl)-3,4-dimethoxybenzamide is ideally suited as a negative control compound in Class I HDAC inhibition assays. Researchers evaluating novel N-(2-aminophenyl)benzamide derivatives can use this compound to establish baseline non-inhibitory activity, enabling robust quantification of potency gains from structural optimization. Its ortho-aminoanilide scaffold ensures similar physicochemical properties to active analogs (e.g., solubility, membrane permeability) while lacking the substitution pattern required for productive HDAC foot pocket engagement [2].

Structure-Activity Relationship (SAR) Reference Point for Benzamide Ring Substitution Studies

The 3,4-dimethoxybenzamide substitution represents a specific SAR data point in the optimization of N-(2-aminophenyl)benzamide HDAC inhibitors. With an HDAC2 IC50 >50 μM compared to 3.1 μM for the unsubstituted parent scaffold [1][3], this compound quantifies the detrimental effect of 3,4-dimethoxy substitution on HDAC2 binding. Medicinal chemistry teams can procure this compound as a reference standard to validate their own synthetic derivatives, ensuring that observed activity improvements correlate with structural modifications and are not artifacts of assay variability.

Ortho-Aminoanilide Zinc-Binding Group Reference for Cross-Class HDAC Inhibitor Comparison

For research programs comparing zinc-binding group (ZBG) pharmacophores—ortho-aminoanilide versus hydroxamate versus benzamide versus thiol—N-(2-Aminophenyl)-3,4-dimethoxybenzamide provides a characterized ortho-aminoanilide reference point. Its HDAC6 IC50 of 4.27 μM contrasts with hydroxamate-based inhibitors achieving IC50 of 20 nM under identical cellular assay conditions [4], enabling researchers to calibrate ZBG-dependent potency expectations. This comparison is particularly valuable for programs evaluating the therapeutic window implications of different ZBG classes, as ortho-aminoanilides typically offer improved oral bioavailability and Class I selectivity relative to hydroxamates despite reduced intrinsic potency [2].

HDAC Foot Pocket Structural Probe in Computational Chemistry and Molecular Modeling

The crystal structure of human HDAC2 complexed with an N-(2-aminophenyl)benzamide ligand (PDB: 3MAX) provides a validated template for molecular docking and dynamics simulations [2]. N-(2-Aminophenyl)-3,4-dimethoxybenzamide can be computationally modeled into this binding site to probe steric and electronic compatibility of the 3,4-dimethoxy substitution within the HDAC2 foot pocket. Procurement of the physical compound enables experimental validation of computational predictions, supporting iterative in silico screening workflows for novel HDAC inhibitor discovery.

Quote Request

Request a Quote for N-(2-Aminophenyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.